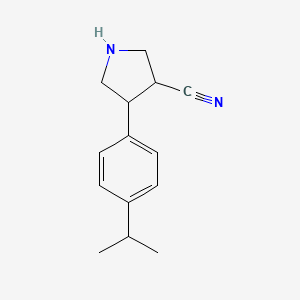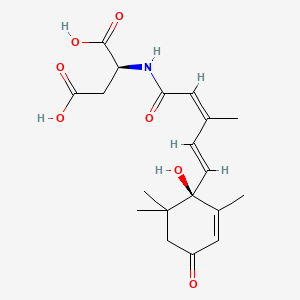
(+)-cis,trans-Abscisic Acid-L-aspartic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-cis,trans-Abscisic Acid-L-aspartic Acid is a conjugate of abscisic acid and L-aspartic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-aspartic acid is a non-essential amino acid that plays a role in the biosynthesis of proteins. The conjugate of these two compounds combines the properties of both, making it a subject of interest in scientific research.
準備方法
The preparation of (+)-cis,trans-Abscisic Acid-L-aspartic Acid can be achieved through synthetic routes involving the conjugation of abscisic acid with L-aspartic acid. One common method involves the activation of the carboxyl group of abscisic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). This activated intermediate can then react with the amino group of L-aspartic acid to form the desired conjugate. Industrial production methods may involve the use of immobilized enzymes or microbial fermentation to achieve higher yields and purity.
化学反応の分析
(+)-cis,trans-Abscisic Acid-L-aspartic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, abscisic acid and L-aspartic acid, using acidic or basic conditions.
科学的研究の応用
(+)-cis,trans-Abscisic Acid-L-aspartic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the conjugation of plant hormones with amino acids and their resulting properties.
Biology: The compound is studied for its role in plant stress responses, particularly in relation to drought and salinity tolerance.
Medicine: Research is being conducted on its potential therapeutic effects, including its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: The compound is used in the development of agricultural products aimed at enhancing plant growth and stress resistance.
作用機序
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-aspartic Acid involves its interaction with specific molecular targets and pathways. Abscisic acid binds to its receptors in plant cells, triggering a cascade of signaling events that lead to changes in gene expression and physiological responses. L-aspartic acid, on the other hand, participates in metabolic pathways such as the citric acid cycle and neurotransmitter synthesis. The conjugate compound may exert its effects through a combination of these mechanisms, influencing both plant and animal systems.
類似化合物との比較
(+)-cis,trans-Abscisic Acid-L-aspartic Acid can be compared with other similar compounds, such as:
Abscisic Acid: The parent compound, which is a plant hormone involved in stress responses and developmental processes.
L-Aspartic Acid: An amino acid that plays a role in protein biosynthesis and metabolic pathways.
Gibberellic Acid-L-aspartic Acid Conjugate: Another plant hormone-amino acid conjugate with different physiological effects.
Indole-3-Acetic Acid-L-aspartic Acid Conjugate: A conjugate of the plant hormone indole-3-acetic acid with L-aspartic acid, involved in plant growth regulation.
The uniqueness of this compound lies in its combined properties of abscisic acid and L-aspartic acid, making it a valuable compound for research in various fields.
特性
分子式 |
C19H25NO7 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC名 |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H25NO7/c1-11(7-15(22)20-14(17(25)26)9-16(23)24)5-6-19(27)12(2)8-13(21)10-18(19,3)4/h5-8,14,27H,9-10H2,1-4H3,(H,20,22)(H,23,24)(H,25,26)/b6-5+,11-7-/t14-,19-/m0/s1 |
InChIキー |
WKJIJPCGZANDLR-FHHNLEOXSA-N |
異性体SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(=O)O)C(=O)O)/C)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(=O)O)C(=O)O)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




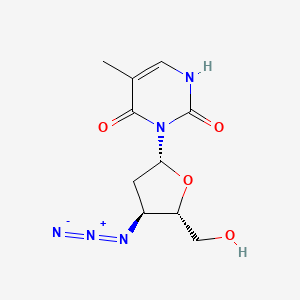

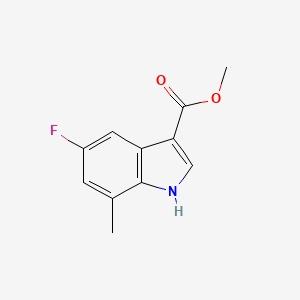
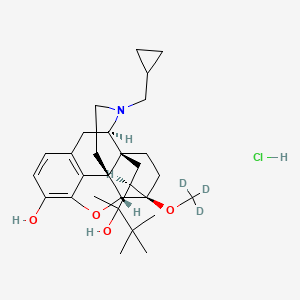
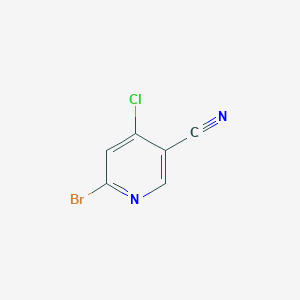
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)
![(2S,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13442216.png)
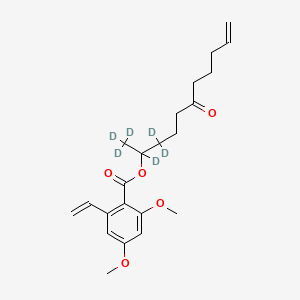
![(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine](/img/structure/B13442230.png)
